molecular formula C20H27NO3 B15283234 N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide

Cat. No.: B15283234
M. Wt: 329.4 g/mol
InChI Key: ZULPLSGQMNRFQF-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a synthetic small organic molecule characterized by its adamantane core, a carboxamide group, and a 2-(2-methoxyphenoxy)ethyl side chain. The adamantane moiety confers high lipophilicity and metabolic stability, while the 2-methoxyphenoxyethyl group may influence receptor binding and pharmacokinetic properties .

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H27NO3/c1-23-17-4-2-3-5-18(17)24-7-6-21-19(22)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22)

InChI Key

ZULPLSGQMNRFQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Methoxyphenoxyethyl Intermediate: This step involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol.

    Conversion to the Amine: The intermediate is then reacted with ammonia or an amine to form 2-(2-methoxyphenoxy)ethylamine.

    Coupling with Adamantanecarboxylic Acid: Finally, the amine is coupled with 1-adamantanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)ethyl-1-adamantanecarboxamide.

    Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized adamantane derivatives.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid structure that can interact with hydrophobic pockets in proteins, while the methoxyphenoxyethyl group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide and related compounds:

Compound Name Core Structure Key Functional Groups Pharmacological Activity Notes
This compound Adamantane Carboxamide, 2-(2-methoxyphenoxy)ethyl Undefined (structural CNS/cardiovascular analog) Lacks comprehensive toxicological data
Adatanserin (N-[2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethyl]-1-adamantanecarboxamide) Adamantane Carboxamide, ethyl-piperazinyl-pyrimidine Serotonin receptor antagonist (potential anxiolytic) Patent suggests CNS applications
Moguisteine Thiazolidine Ethyl ester, 2-(2-methoxyphenoxy)methyl, malonate Antitussive (cough suppressant) High-yield synthesis via cyclic intermediates
Carvedilol Carbazole 2-(2-Methoxyphenoxy)ethylamino, propanol Non-selective β-blocker with α-blocking activity Pharmacopeial standards enforce ≤0.5% impurities
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]-1-adamantanecarboxamide Adamantane Carboxamide, naphthyl-hydroxyethyl Undefined (enhanced aromatic interactions) AC1MODCX synonym; solubility differs

Key Findings from Comparative Analysis

  • Substituent Impact on Activity: The 2-(2-methoxyphenoxy)ethyl group appears in diverse therapeutic agents. In carvedilol, this group contributes to β-blockade and vasodilation , whereas in moguisteine, it facilitates antitussive action via ester hydrolysis . For the target compound, this group may modulate CNS receptor affinity, though empirical data are lacking. Adamantane vs. Carbazole/Thiazolidine Cores: Adamantane-based compounds (e.g., Adatanserin) often target CNS receptors, while carbazole (carvedilol) or thiazolidine (moguisteine) cores drive cardiovascular or respiratory effects, respectively .
  • Synthetic and Purity Considerations: Moguisteine’s synthesis emphasizes cyclic intermediates (e.g., 1,3-dioxolane derivatives) for purity , whereas carvedilol’s pharmacopeial standards highlight stringent impurity controls (≤0.5% total impurities) .
  • Toxicological Gaps: Like 2-cyano-N-[(methylamino)carbonyl]acetamide (), the toxicology of this compound remains understudied, warranting caution in preclinical development .

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique chemical properties, such as increased lipophilicity and metabolic stability. The presence of the methoxyphenoxyethyl group enhances its interaction with biological targets, potentially leading to improved efficacy in various applications.

  • Antiviral Activity :
    • Compounds with adamantane structures have been reported to exhibit antiviral properties against several viruses. For instance, derivatives have shown high activity against the vaccinia virus, with structure-activity relationship studies indicating that modifications to the adamantane moiety can significantly impact antiviral efficacy .
  • Antibacterial and Antifungal Activity :
    • Adamantane derivatives have demonstrated potent antibacterial and antifungal activities. Studies have shown that certain derivatives can effectively inhibit pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .
  • Antitumor Activity :
    • Research indicates that adamantane-based compounds can exhibit antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound have shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralHigh activity against vaccinia virus
AntibacterialEffective against Gram-positive bacteria
AntifungalInhibition of pathogenic fungi
AntitumorCytotoxicity against cancer cell lines

Case Study: Antiviral Efficacy

A study focused on the antiviral activity of adamantane derivatives revealed that increasing the linker length between the adamantane core and substituents enhanced cytotoxicity against viral pathogens. This suggests that this compound may be optimized for improved antiviral effects through structural modifications .

Case Study: Antitumor Activity

In vitro studies assessing the antiproliferative effects of adamantane derivatives showed that certain compounds exhibited IC50 values lower than 10 μM against HeLa cells, indicating strong potential as anticancer agents. The selectivity index was notably higher than that of standard treatments like doxorubicin, suggesting a favorable therapeutic profile for further development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[2-(2-methoxyphenoxy)ethyl]-1-adamantanecarboxamide?

The synthesis typically involves coupling 1-adamantanecarboxylic acid derivatives with 2-(2-methoxyphenoxy)ethylamine. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
  • Amide bond formation : React the activated acid with the amine under inert conditions (e.g., nitrogen atmosphere) in solvents such as DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Spectroscopic characterization :
    • NMR : 1^1H and 13^13C NMR confirm the adamantane core, methoxyphenoxyethyl chain, and amide linkage. Key signals include δ ~1.6–2.1 ppm (adamantane protons) and δ ~6.8–7.2 ppm (aromatic protons) .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C20_{20}H27_{27}NO3_3) and molecular weight (329.43 g/mol) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Residual solvents are quantified via GC .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers .
  • Stability : Stable at −20°C under anhydrous conditions. Degrades under prolonged exposure to light, heat (>60°C), or extreme pH (<3 or >10). Use fresh solutions for kinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core modifications : Replace adamantane with bicyclic systems (e.g., norbornane) to assess rigidity effects on target binding .
  • Substituent variation : Modify the methoxyphenoxy group (e.g., halogenation, nitro groups) to evaluate electronic effects on receptor affinity .
  • Linker optimization : Adjust the ethyl chain length or introduce heteroatoms (e.g., sulfur) to modulate pharmacokinetic properties .
  • Validation : Test derivatives in in vitro assays (e.g., enzyme inhibition, cell viability) and compare IC50_{50} values .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Bioavailability issues : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). Poor in vivo activity may stem from rapid hepatic clearance .
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and tissue penetration .
  • Target engagement validation : Employ techniques like thermal shift assays or CRISPR knockouts to confirm on-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to receptors (e.g., EGFR, GPCRs). Focus on hydrophobic interactions with adamantane and hydrogen bonds with the amide group .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR models : Train algorithms on datasets of adamantane derivatives to predict ADMET properties (e.g., logP, BBB permeability) .

Q. What analytical methods detect and quantify impurities or degradation products?

  • Forced degradation studies : Expose the compound to heat (40–80°C), acid/base (0.1M HCl/NaOH), and UV light. Monitor degradation via UPLC-MS/MS .
  • Impurity profiling : Identify byproducts (e.g., hydrolyzed amide, demethylated phenoxy groups) using HRMS and NMR. Quantify via HPLC with charged aerosol detection (CAD) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • Proteomics : Use SILAC labeling to quantify changes in protein phosphorylation (e.g., MAPK/ERK pathways) .
  • Animal models : Test efficacy in xenograft models (e.g., A549 lung cancer) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect .

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